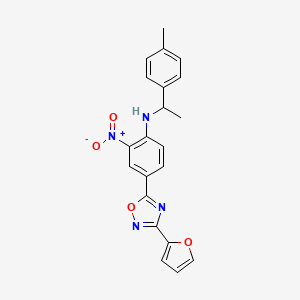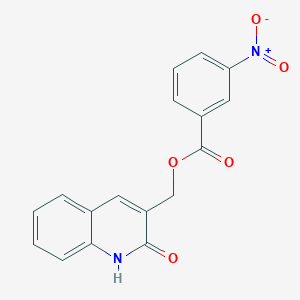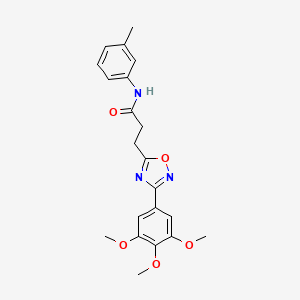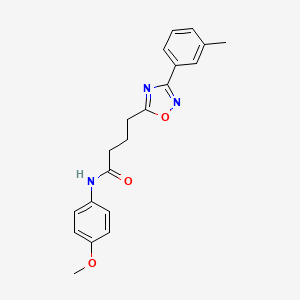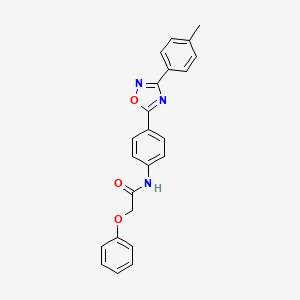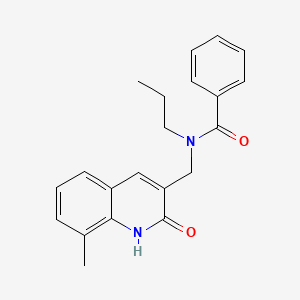![molecular formula C16H20N4O B7699640 N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699640.png)
N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, also known as CHMI, is a compound that has attracted attention from researchers in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit promising anticancer activity, making it a subject of interest in cancer research.
Applications De Recherche Scientifique
N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has been extensively studied for its potential anticancer activity. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a desirable characteristic for a potential anticancer drug. Furthermore, this compound has been found to inhibit the growth and metastasis of cancer cells in animal models, further supporting its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves the induction of oxidative stress and DNA damage in cancer cells. This compound has been found to generate reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and DNA damage. This, in turn, triggers the activation of apoptotic pathways, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile, making it a promising candidate for further development as an anticancer drug. In addition, this compound has been shown to have a selective cytotoxicity against cancer cells, leaving normal cells unaffected. This is a desirable characteristic for a potential anticancer drug as it reduces the risk of side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is its high yield synthesis method, making it a cost-effective and efficient compound to study. In addition, its low toxicity profile and selective cytotoxicity make it a desirable compound for further development as an anticancer drug. However, one limitation of this compound is its solubility in aqueous solutions, which can make it difficult to study in certain experimental settings.
Orientations Futures
There are several future directions for the study of N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide. One direction is to further investigate its mechanism of action and elucidate the pathways involved in its anticancer activity. Another direction is to optimize its synthesis method to increase its yield and improve its solubility in aqueous solutions. Furthermore, the potential of this compound as a combination therapy with other anticancer drugs should be explored. Overall, the study of this compound has the potential to lead to the development of a novel anticancer drug with low toxicity and high selectivity for cancer cells.
Méthodes De Synthèse
The synthesis of N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves the reaction of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide with cycloheptanone in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization. The yield of this compound obtained by this method is high, making it a cost-effective and efficient synthesis method.
Propriétés
IUPAC Name |
N-(cycloheptylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-15(20-11-7-6-10-14(20)17-12)16(21)19-18-13-8-4-2-3-5-9-13/h6-7,10-11H,2-5,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKBPJOVAHUKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN=C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-chloro-2-methylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7699578.png)
